

An In-depth Technical Guide to 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Iodo-4-methoxy-2,3-dimethylbenzene

Cat. No.: B103358

[Get Quote](#)

CAS Number: 17938-70-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-Iodo-4-methoxy-2,3-dimethylbenzene**, a key building block in synthetic organic chemistry. This document details its physicochemical properties, plausible synthetic routes, and its applications in constructing more complex molecules, particularly in the burgeoning field of targeted protein degradation.

Core Physicochemical and Computed Properties

1-Iodo-4-methoxy-2,3-dimethylbenzene is a polysubstituted aromatic compound. The interplay of its iodo, methoxy, and dimethyl functionalities dictates its reactivity and potential applications. The quantitative data for this compound are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₁ IO
Molecular Weight	262.09 g/mol
Appearance	Not specified, likely a solid or liquid
Melting Point	39-40 °C
Boiling Point	274.7 ± 28.0 °C at 760 mmHg
Density	1.6 ± 0.1 g/cm ³
Purity	Commonly available at ≥97%
Solubility	Expected to be soluble in common organic solvents
LogP (calculated)	4.31

Spectroscopic Data Interpretation

While experimentally obtained spectra for **1-Iodo-4-methoxy-2,3-dimethylbenzene** are not readily available in the public domain, a theoretical interpretation based on the analysis of structurally similar compounds can be provided.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the two methyl groups (two singlets in the aliphatic region). The chemical shifts of the aromatic protons will be influenced by the positions of the various substituents.
- ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the iodine will be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect. The carbons attached to the oxygen of the methoxy group and the methyl groups will be deshielded.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

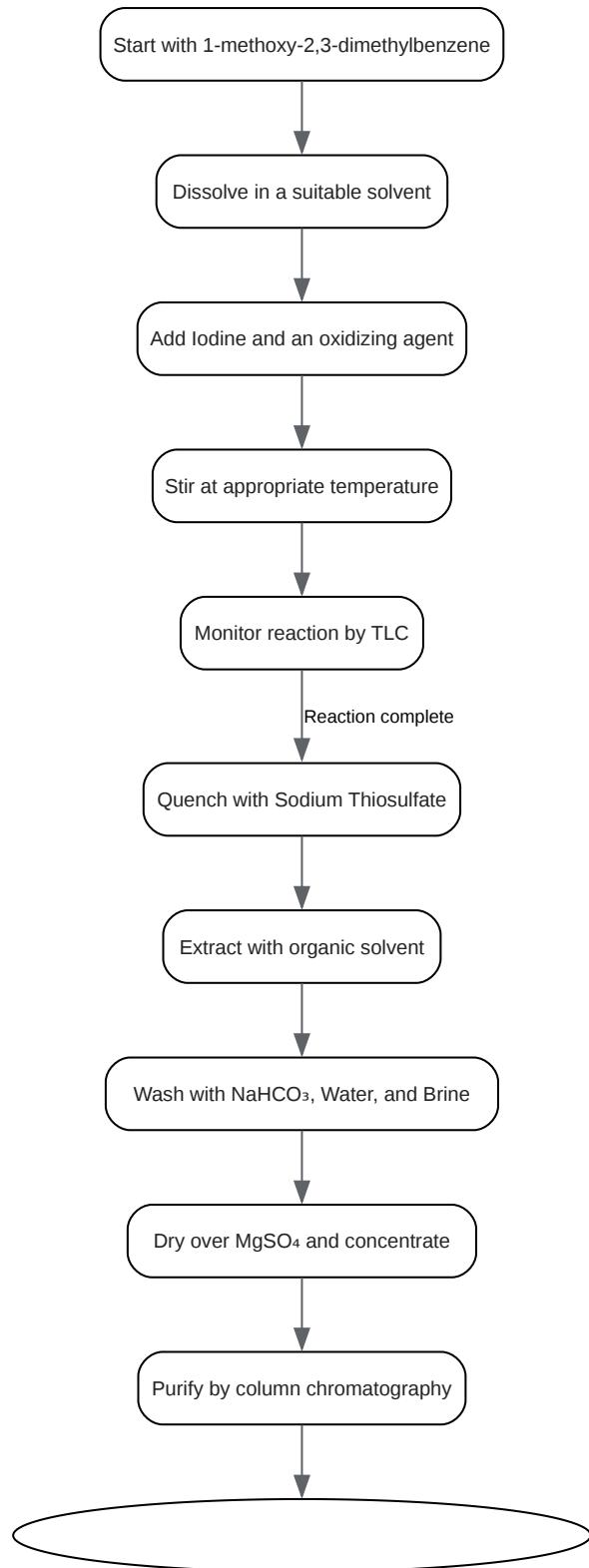
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (262.09 g/mol). The fragmentation pattern would likely involve the loss of iodine, methyl, and methoxy groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of **1-Iodo-4-methoxy-2,3-dimethylbenzene** are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Plausible Synthesis via Electrophilic Iodination

A specific, detailed experimental protocol for the synthesis of **1-Iodo-4-methoxy-2,3-dimethylbenzene** is not readily available in the literature. However, a plausible route involves the direct iodination of the precursor 1-methoxy-2,3-dimethylbenzene. The following is a general procedure for the iodination of an activated aromatic ring, which can be adapted for this synthesis.


Materials:

- 1-methoxy-2,3-dimethylbenzene
- Iodine (I₂)
- An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or N-Iodosuccinimide)
- A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)
- Sodium thiosulfate solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware

Procedure:

- Dissolve 1-methoxy-2,3-dimethylbenzene in the chosen solvent in a round-bottom flask.
- Add iodine to the solution and stir until it is fully dissolved.
- Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic and may require cooling.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **1-Iodo-4-methoxy-2,3-dimethylbenzene**.

Synthetic Workflow for 1-Iodo-4-methoxy-2,3-dimethylbenzene

[Click to download full resolution via product page](#)Plausible synthetic workflow for **1-Iodo-4-methoxy-2,3-dimethylbenzene**.

Application in Suzuki Cross-Coupling Reactions

1-Iodo-4-methoxy-2,3-dimethylbenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds.[\[1\]](#)

Materials:

- **1-Iodo-4-methoxy-2,3-dimethylbenzene**
- A boronic acid or boronate ester
- A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$)
- A base (e.g., K_2CO_3 , Cs_2CO_3 , or Na_2CO_3)
- A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a Schlenk flask, add **1-Iodo-4-methoxy-2,3-dimethylbenzene**, the boronic acid derivative, the base, and the palladium catalyst.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Application in Heck Cross-Coupling Reactions

This compound can also be utilized in Heck reactions to form substituted alkenes.[\[1\]](#)

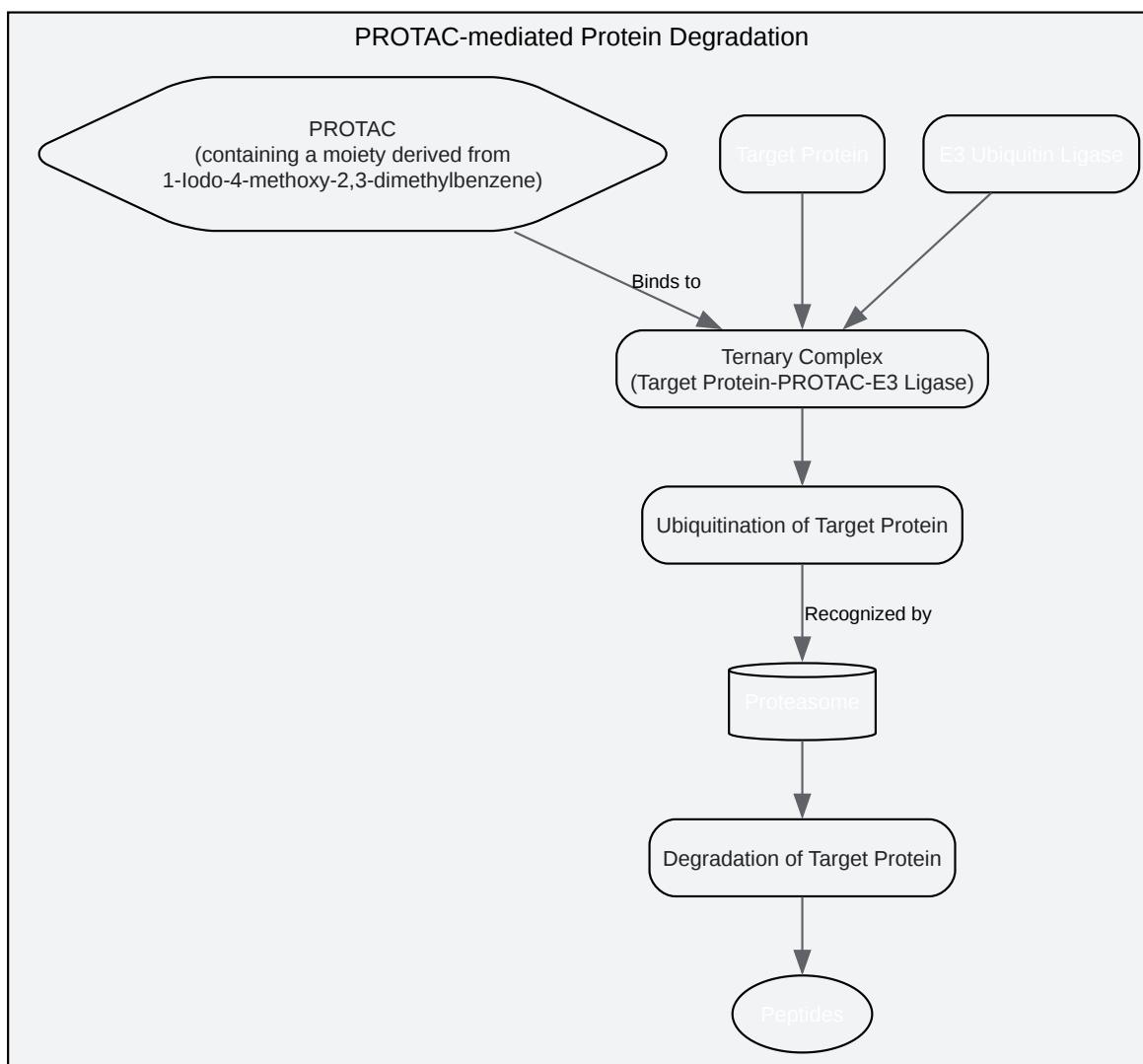
Materials:

- **1-Iodo-4-methoxy-2,3-dimethylbenzene**
- An alkene
- A palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$)
- A phosphine ligand (e.g., PPh_3 or a more specialized ligand)
- A base (e.g., Et_3N , K_2CO_3)
- A suitable solvent (e.g., DMF, acetonitrile, or toluene)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a Schlenk flask, add **1-Iodo-4-methoxy-2,3-dimethylbenzene**, the palladium catalyst, and the phosphine ligand.
- Evacuate and backfill the flask with an inert gas.
- Add the degassed solvent, the alkene, and the base via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.
- Cool the reaction to room temperature and filter off any inorganic salts.
- Dilute the filtrate with water and extract with an organic solvent.

- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel.


Biological Relevance and Applications in Drug Discovery

While there is no specific information in the public domain regarding the biological activity of **1-Iodo-4-methoxy-2,3-dimethylbenzene** itself, its classification as a "protein degrader building block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.

1-Iodo-4-methoxy-2,3-dimethylbenzene, with its reactive iodo group, can be readily functionalized through cross-coupling reactions to incorporate it into the linker or the target-binding ligand of a PROTAC.

General Mechanism of PROTACs

[Click to download full resolution via product page](#)

General mechanism of action for PROTACs.

Conclusion

1-Iodo-4-methoxy-2,3-dimethylbenzene is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and reactivity in key cross-coupling reactions make it a compound of interest for researchers in synthetic chemistry and drug discovery. While direct biological activity data is not available, its potential as a component in the synthesis of targeted protein degraders highlights its importance in the development of novel therapeutics. This guide provides a foundational understanding of this compound for professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Iodo-4-methoxy-2,3-dimethylbenzene [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Iodo-4-methoxy-2,3-dimethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103358#1-iodo-4-methoxy-2-3-dimethylbenzene-cas-number-17938-70-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com